molecular formula C14H20ClNO3S B4032362 4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B4032362
M. Wt: 317.8 g/mol
InChI Key: WRMUDDBJCQQDJZ-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a chloro group, a methoxy group, and a sulfonamide group attached to a cyclohexyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-chlorobenzene, undergoes nitration to form 4-chloronitrobenzene. This is followed by reduction to yield 4-chloroaniline.

    Sulfonation: 4-chloroaniline is then subjected to sulfonation using chlorosulfonic acid to form 4-chloroaniline-1-sulfonic acid.

    Amidation: The sulfonic acid derivative is reacted with cyclohexylamine and methylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibiotic and anti-inflammatory agent.

    Biological Research: The compound is used to investigate the mechanisms of sulfonamide action on bacterial enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-cyclohexyl-3-methoxybenzene-1-sulfonamide
  • 4-chloro-N-methylbenzene-1-sulfonamide
  • N-cyclohexyl-3-methoxybenzene-1-sulfonamide

Uniqueness

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and methyl groups on the sulfonamide nitrogen enhances its lipophilicity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-cyclohexyl-3-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-16(11-6-4-3-5-7-11)20(17,18)12-8-9-13(15)14(10-12)19-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMUDDBJCQQDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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